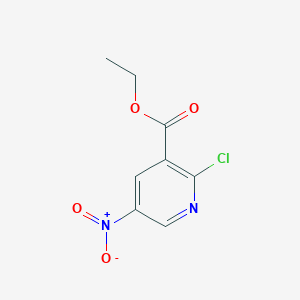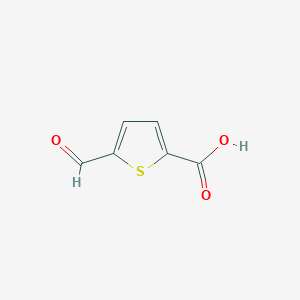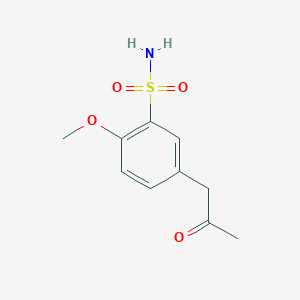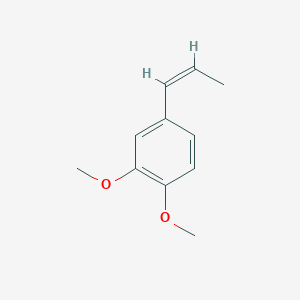
5-Bromo-1-chloro-2,3-dihydro-1H-indene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used as a precursor in the synthesis of such indole derivatives.
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer cells . Given the structural similarity, “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be explored for its anticancer properties.
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial properties . Therefore, “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of new antimicrobial agents.
Antiviral Applications
Indole derivatives possess antiviral activities . This suggests that “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of antiviral drugs.
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory properties . This suggests that “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of anti-inflammatory drugs.
Antioxidant Applications
Indole derivatives have demonstrated antioxidant properties . Therefore, “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of antioxidant agents.
Antidiabetic Applications
Indole derivatives have shown antidiabetic properties . This suggests that “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of antidiabetic drugs.
Antimalarial Applications
Indole derivatives possess antimalarial activities . This suggests that “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of antimalarial drugs.
Propiedades
IUPAC Name |
5-bromo-1-chloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOKNBVVGMFTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625119 | |
| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-chloro-2,3-dihydro-1H-indene | |
CAS RN |
158330-91-7 | |
| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)







![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)